molecular formula C18H10N4 B014974 2,3-Dicyano-5,6-diphenylpyrazine CAS No. 52197-23-6

2,3-Dicyano-5,6-diphenylpyrazine

Cat. No. B014974
CAS RN: 52197-23-6
M. Wt: 282.3 g/mol
InChI Key: KHQNNRFYGOENPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Dicyano-5,6-diphenylpyrazine derivatives involves oxidative coupling reactions and condensation processes. Shirai et al. (1998) detailed the synthesis of 2,5-diamino-3,6-dicyanopyrazine dyes through an oxidative coupling reaction, highlighting its potential as a fluorescent chromophore for dye materials due to its symmetrical structure and strong intramolecular charge-transfer chromophoric system (Shirai et al., 1998). Similarly, Jaung et al. (1996) synthesized new fluorescent styryl dyes derived from 2,3-dicyano-5-methylpyrazines, indicating the versatility of the dicyanopyrazine core in the development of materials for non-linear optical applications (Jaung et al., 1996).

Molecular Structure Analysis

The molecular structure of 2,3-Dicyano-5,6-diphenylpyrazine derivatives often features a V-shaped geometry with a lack of planarity between the two arms, as reported by Cristiano et al. (2007) in their study on luminescent low molecular mass materials based on 2,3-dicyanopyrazine (Cristiano et al., 2007). This unique structure contributes to the material's optical and thermal properties, making it suitable for applications in light-emitting devices.

Chemical Reactions and Properties

The reactivity of 2,3-Dicyano-5,6-diphenylpyrazine with various reagents leads to a wide range of chemical reactions, producing derivatives with diverse properties. For instance, Hou et al. (1993) explored the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines, yielding mono-substituted or bis-substituted products with potential non-linear optical properties (Hou et al., 1993).

Scientific Research Applications

  • Electronic Spectra Study in Tetraazaphthalocyanines : It is used for studying the effects of structural modifications on the electronic spectra of tetraazaphthalocyanines (S. Kudrevich & J. E. Lier, 1996).

  • Synthesis of 2-Hydroxypyrazine 1-Oxides : This compound is useful in the synthesis of 2-hydroxypyrazine 1-oxides, which can be converted to their corresponding chloropyrazines (A. Ohta et al., 1981).

  • Synthesis and Spectral Characteristics : It is employed in the synthesis of porphyrazines with symmetric and unsymmetrical structures, with investigations into their spectral characteristics (N. Galanin & G. P. Shaposhnikov, 2009).

  • Formation of Nitrogen- and Sulfur-Containing Heterocycles : This compound is used in the syntheses of nitrogen- and sulfur-containing heterocycles, demonstrating its versatility in organic chemistry (L. A. Myshkina & T. S. Safonova, 1970).

  • Synthesis of Condensed Pyrimidine, Pyrazine, and Pyridine Systems : It plays a role in chemical reactions to form derivatives of condensed pyrimidine, pyrazine, and pyridine systems (L. A. Myshkina & T. S. Safonov, 1975).

  • Study of Electrochemical, Absorption, and Emission Properties : The synthesis and characterization of 2,3-di(2-pyridyl)-5,6-diphenylpyrazine complexes are valuable for examining their electrochemical, absorption, and emission properties (Si-Hai Wu et al., 2012).

  • Application in Organic Light-Emitting Devices (OLEDs) : It is used as an emitting layer in multi-layered OLEDs, showing its potential in advanced electronic devices (C. Jang & J. Jaung, 2012).

  • Photodynamic Therapy of Cancer : Octaaza analogs of phthalocyanine, which can be synthesized using this compound, have potential applications in photodynamic therapy for cancer treatment (S. Kudrevich et al., 1994).

Future Directions

The future directions for the study and application of DCDPP could involve further exploration of its AIE activity and potential applications in optoelectronic devices, fluorescence sensors, and biological probes . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

5,6-diphenylpyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4/c19-11-15-16(12-20)22-18(14-9-5-2-6-10-14)17(21-15)13-7-3-1-4-8-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQNNRFYGOENPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=CC=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306059
Record name 2,3-Dicyano-5,6-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dicyano-5,6-diphenylpyrazine

CAS RN

52197-23-6
Record name 5,6-Diphenyl-2,3-pyrazinedicarbonitrile
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Record name NSC 173949
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC173949
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Record name 2,3-Dicyano-5,6-diphenylpyrazine
Source EPA DSSTox
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
X Cai, MP Donzello, E Viola, C Rizzoli… - Inorganic …, 2009 - ACS Publications
2,3-Dicyano-5,6-di-2-pyridylpyrazine, [(CN) 2 Py 2 Pyz], which autocyclotetramerizes to give the macrocycle tetrakis[5,6-di(2-pyridyl)-2,3-pyrazino]porphyrazine, [Py 8 TPyzPzH 2 ], …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
Q Wu, C Deng, Q Peng, Y Niu… - Journal of Computational …, 2012 - Wiley Online Library
There have been intensive studies on the newly discovered phenomena called aggregation induced emission (AIE), in contrast to the conventional aggregation quenching. Through …
NE Galanin, GP Shaposhnikov - Russian Journal of Organic Chemistry, 2009 - Springer
By alkylation of 3,6-dihydroxyphthalonitrile with 1-bromo-2-phenoxyethane 3,6-bis(2-phenoxyethoxy) phthalonitrile was obtained. A random condensation of the nitrile with 2,3-dicyano-…
Y Wang, Z He, G Chen, T Shan, W Yuan, P Lu… - Chinese Chemical …, 2017 - Elsevier
Fabrication of efficient solid luminogens with tunable emission is both fundamentally significant and technically important. Herein, based on our previous strategy for the construction of …
C Deng, Y Niu, Q Peng, A Qin, Z Shuai… - The Journal of chemical …, 2011 - pubs.aip.org
Aggregation-induced emission (AIE) phenomenon has attracted much attention in recent years due to its potential applications in optoelectronic devices, fluorescence sensors, and …
Number of citations: 75 pubs.aip.org
M Chen, L Li, H Wu, L Pan, S Li, B He… - … applied materials & …, 2018 - ACS Publications
Polymers with aggregation-induced emission (AIE) characteristics have aroused tremendous interest because of their potential applications in large-area flexible display and …
Number of citations: 35 0-pubs-acs-org.brum.beds.ac.uk
H Yang, JR Sargent, AS Hay - Journal of Polymer Science Part …, 1995 - Wiley Online Library
Thermooxidatively stable amorphous poly(dicyanopyrazine ether)s with high glass transition temperatures are synthesized and converted into poly(aryl ether)s bearing covalently …
K Mizuno, G Konishi, T Nishiyama, H Inoue - Chemistry letters, 1995 - journal.csj.jp
Irradiation of an acetonitrile solution containing 2,3-dicyano-5,6-diphenylpyrazine with allylic silanes, benzylsilane, and ketene silyl acetal gave the mono-substituted products in …
Number of citations: 4 www.journal.csj.jp
NE Galanin, EV Kudrik, GP Shaposhnikov… - Russian journal of …, 2004 - Springer
Condensation of 4-(p-triphenylmethylphenoxy)-1,2-dicyanobenzene with 1,2-di(methylthio)maledinitrile or 2,3-dicyano-5,6-diphenylpyrazine afforded symmetric and unsymmetrical …
LL Ma, Q Tang, MX Liu, XY Liu, JY Liu… - … Applied Materials & …, 2020 - ACS Publications
Although a plethora of nonviral gene vectors have been developed for potential gene therapy, imageable gemini surfactants with stimuli-responsiveness and high transfection efficiency …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk

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